molecular formula C14H20ClN3O3 B1231896 Norcisapride CAS No. 84946-16-7

Norcisapride

Cat. No.: B1231896
CAS No.: 84946-16-7
M. Wt: 313.78 g/mol
InChI Key: OMLDMGPCWMBPAN-UHFFFAOYSA-N
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Description

Norcisapride is a metabolite of cisapride, a compound known for its gastrointestinal prokinetic properties.

Mechanism of Action

As a metabolite of Cisapride, Norcisapride likely shares a similar mechanism of action. Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system .

Safety and Hazards

The safety data sheet for Norcisapride indicates that it is for research use only and not for use in humans or animals .

Future Directions

The rise and fall of Cisapride, the parent drug of Norcisapride, provides lessons for the future in the therapeutics of enteric neuromodulatory drugs . The development of new drugs which are sorely needed in the management of motility and functional gastrointestinal disorders can be informed by the brief but spectacular rise and equally sensational demise of Cisapride .

Preparation Methods

The preparation of norcisapride involves the biotransformation of cisapride. This process is mediated by the cytochrome P450 enzyme CYP3A4. The synthetic route typically involves the conversion of cisapride to this compound under specific conditions that facilitate the enzymatic reaction . Industrial production methods for this compound are not extensively documented, but the process generally follows the principles of organic synthesis involving the use of appropriate reagents and catalysts to achieve the desired transformation.

Chemical Reactions Analysis

Norcisapride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cisapride primarily yields this compound .

Comparison with Similar Compounds

Norcisapride is similar to other compounds in the diphenylpyrrole class, such as cisapride and its other metabolites. this compound is unique in its specific interaction with the cytochrome P450 enzyme CYP3A4, which distinguishes it from other related compounds . Similar compounds include:

This compound’s unique metabolic pathway and its specific interactions with cytochrome P450 enzymes highlight its distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLDMGPCWMBPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870220
Record name 4-Amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84946-16-7
Record name 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84946-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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